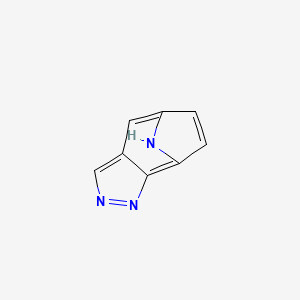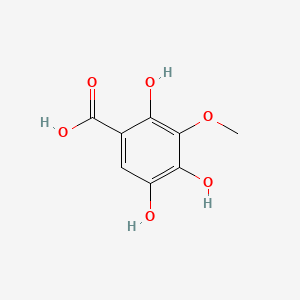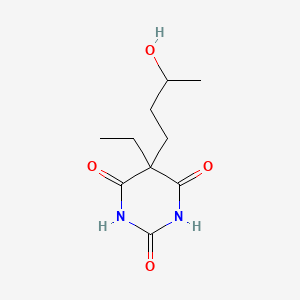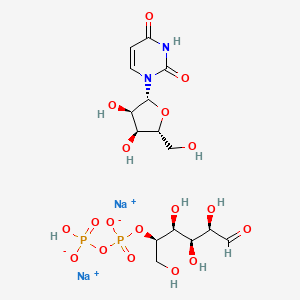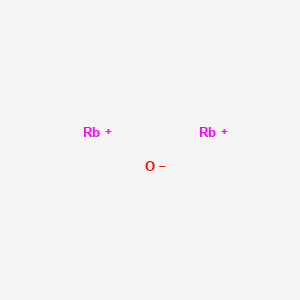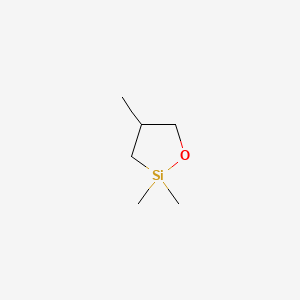
2,2,4-Trimethyl-1-oxa-2-silacyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-1-oxa-2-silacyclopentane is a heterocyclic organic compound with the molecular formula C6H14OSi. It is characterized by the presence of a silicon atom within a five-membered ring structure, which also includes an oxygen atom and three methyl groups attached to the silicon atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-oxa-2-silacyclopentane typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethyl-1-oxa-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atom can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while reduction can produce silane derivatives .
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-1-oxa-2-silacyclopentane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the study of silicon-based biochemistry.
Medicine: Research into silicon-containing drugs may utilize this compound as a model system.
Industry: It is used in the production of silicone-based materials and coatings
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyl-1-oxa-2-silacyclopentane involves its interaction with various molecular targets, primarily through the silicon atom. The silicon atom can form bonds with other atoms or molecules, facilitating various chemical transformations. The pathways involved in these interactions depend on the specific reactions and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-2-silacyclopentane, 2,2-dimethyl-: This compound has a similar ring structure but with different substituents.
2,2,4-Trimethyl-1-oxa-4-aza-2-silacyclohexane: This compound includes an additional nitrogen atom in the ring structure.
Uniqueness
2,2,4-Trimethyl-1-oxa-2-silacyclopentane is unique due to its specific arrangement of methyl groups and the presence of both silicon and oxygen in the ring structure. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
23483-33-2 |
|---|---|
Molekularformel |
C6H14OSi |
Molekulargewicht |
130.26 g/mol |
IUPAC-Name |
2,2,4-trimethyloxasilolane |
InChI |
InChI=1S/C6H14OSi/c1-6-4-7-8(2,3)5-6/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
FDTCKQAXTOUSOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CO[Si](C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)





![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)

